Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-4-11-3-2-6(5)14-8/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBOOZHVALVKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549609 | |
| Record name | Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111042-92-3 | |
| Record name | Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Chlorocyanopyridines with Methyl Thioglycolate
A widely utilized method for synthesizing methyl aminothienopyridine carboxylates involves the cyclocondensation of chlorocyanopyridines with methyl thioglycolate. For example, methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS: 111042-89-8) is synthesized via a two-step process:
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Nucleophilic substitution : 2-Chloro-3-cyanopyridine reacts with methyl thioglycolate in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form a thioether intermediate .
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Cyclization : The intermediate undergoes base-mediated cyclization (e.g., NaOMe/MeOH) to yield the thienopyridine core .
Adapting this method for the [3,2-c] isomer would require substituting 2-chloro-3-cyanopyridine with a regioisomeric chlorocyanopyridine precursor, such as 3-chloro-2-cyanopyridine. While explicit documentation for this adaptation is limited, the reaction mechanism remains analogous:
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Reaction Conditions :
Diazotization and Functionalization of Aminothienopyridines
Diazotization of 3-aminothienopyridine derivatives offers a pathway to introduce diverse functional groups. For instance, methyl 3-azidothieno[2,3-b]pyridine-2-carboxylate is synthesized by treating methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with nitrous acid (HNO₂) and sodium azide (NaN₃) in sulfuric acid at 0°C . This method could be extrapolated to the [3,2-c] isomer as follows:
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Diazotization : The amino group is converted to a diazonium salt using NaNO₂/H₂SO₄.
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Azide Formation : Subsequent reaction with NaN₃ replaces the diazo group with an azide .
Key Parameters :
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Temperature: 0°C to prevent decomposition of the diazonium intermediate.
The Buchwald-Hartwig cross-coupling reaction enables the introduction of aryl/heteroaryl amino groups to thienopyridine scaffolds. For example, methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates are synthesized via Pd-catalyzed coupling of brominated precursors with amines . Applying this to the [3,2-c] isomer would involve:
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Bromination : Introduce a bromine atom at the desired position using reagents like t-BuONO/CuBr₂.
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Coupling : React the brominated derivative with an amine using a Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃) .
Optimized Conditions :
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Catalyst: Pd(OAc)₂ (2–5 mol%).
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Ligand: Xantphos (4–10 mol%).
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Solvent: Toluene or dioxane.
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Temperature: 80–110°C.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the aforementioned methods:
Analytical and Practical Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino group or the thieno ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agents
Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is recognized for its role as a key intermediate in synthesizing various pharmaceutical agents. It has been particularly noted for its efficacy in developing compounds targeting neurological disorders and cancer therapies. Research indicates that derivatives of this compound can act as inhibitors of the IκB kinase (IKK) complex, which is implicated in inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis .
Case Study: Inhibitors of Inflammatory Diseases
A study highlighted the synthesis of substituted derivatives of this compound that effectively inhibit IKK activity. These compounds showed promise in treating conditions such as osteoarthritis and systemic lupus erythematosus by blocking the transcription of pro-inflammatory cytokines like IL-6 and TNF-α .
Biochemical Research
Enzyme Interactions
In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to modulate biological processes makes it a valuable tool for understanding cellular mechanisms and identifying potential therapeutic targets.
Case Study: Metabolic Pathway Analysis
Research employing this compound has provided insights into enzyme kinetics and metabolic fluxes in various cellular models. This has implications for drug development strategies aimed at enhancing drug specificity and efficacy .
Material Science
Organic Semiconductors
The compound is also investigated for its potential in material science, particularly in the development of organic semiconductors. These materials are crucial for advancing electronic devices and renewable energy technologies.
Case Study: Electronic Applications
Recent studies have explored the use of this compound in fabricating organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's electronic properties contribute to improved charge transport characteristics, enhancing device performance .
Agricultural Chemistry
Agrochemical Formulations
In agricultural chemistry, this compound plays a role in formulating agrochemicals aimed at improving crop resilience and yield. Its application addresses challenges related to food security and sustainable agriculture.
Case Study: Crop Protection Agents
Research has demonstrated that derivatives of this compound exhibit herbicidal properties, offering a new avenue for developing environmentally friendly crop protection agents that minimize chemical residues in food products .
Analytical Chemistry
Chromatographic Standards
This compound is utilized as a standard in chromatographic techniques, aiding in the accurate quantification of similar compounds within complex mixtures.
Case Study: Method Development
In analytical chemistry laboratories, this compound has been employed to develop robust methods for analyzing pharmaceutical formulations. Its stability and reproducibility make it an ideal candidate for establishing calibration curves in high-performance liquid chromatography (HPLC) applications .
Summary Table of Applications
| Field | Application | Impact/Benefit |
|---|---|---|
| Pharmaceutical | Synthesis of therapeutic agents | Targeting neurological disorders and cancer |
| Biochemical Research | Studying enzyme interactions | Insights into metabolic pathways |
| Material Science | Development of organic semiconductors | Enhanced electronic device performance |
| Agricultural Chemistry | Formulating agrochemicals | Improved crop resilience |
| Analytical Chemistry | Standard for chromatographic techniques | Accurate quantification in complex mixtures |
Mechanism of Action
The mechanism of action of methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of tumor cells by altering the cell cycle and inducing apoptosis. The compound affects various signaling pathways, including those involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogues
Thieno[3,2-b]pyridine Derivatives
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
- Structure: The thieno[3,2-b]pyridine core positions the sulfur at ring position 3 and nitrogen at position 2, differing from the [3,2-c] isomer in ring connectivity.
- Synthesis : Prepared via palladium-catalyzed Buchwald-Hartwig coupling with 2-bromopyridine, achieving yields >80% .
- 6-Substituted derivatives exhibit anti-hepatocellular carcinoma activity (IC₅₀ values: 1–10 μM in HepG2 cells) with moderate hepatotoxicity .
- Toxicity : Hepatotoxicity observed in vitro, necessitating structural optimization for therapeutic use .
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 5278-19-3)
- Structure : Features methyl groups at positions 4 and 6, altering steric and electronic properties.
- Properties : Molecular weight 236.29 g/mol, melting point >160°C, and increased hydrophobicity due to methyl substituents .
- Applications: Limited data on bioactivity, but structural modifications suggest enhanced target specificity compared to unsubstituted analogues .
Thieno[2,3-c]pyridine Derivatives
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (CAS 78790-83-7)
- Structure : Sulfur at position 2 and nitrogen at position 3, differing in ring fusion from [3,2-c] isomers.
- Synthesis : Prepared via similar methods to [3,2-b] analogues but with altered starting materials .
- Applications: No direct biological data reported; structural studies focus on synthetic accessibility .
Pyrrolo[3,2-c]pyridine Analogues
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Comparative Analysis
Physicochemical Properties
*Predicted values based on structural analogues.
Biological Activity
Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is a compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities, particularly in the context of cancer treatment. This article presents a detailed overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
Overview of Biological Activity
This compound has been studied for various biological activities, primarily its anticancer properties . Research indicates that it can inhibit tumor growth and alter cell cycle dynamics in various cancer cell lines.
Key Findings
- Antitumor Activity : The compound has shown potential as an antitumor agent, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. In vitro studies have demonstrated significant growth inhibition with minimal toxicity to non-tumorigenic cells (MCF-12A) .
- Cell Cycle Alterations : Treatment with this compound has been associated with a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . Specifically, one study reported that a derivative of this compound increased the G0/G1 phase while decreasing the S phase in cancer cells .
The mechanism by which this compound exerts its effects involves several biochemical pathways:
- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival. It alters the cell cycle profile, leading to increased apoptosis in cancer cells .
- Targeting Specific Kinases : Some derivatives have been identified as inhibitors of various kinases involved in cancer progression, including glycogen synthase kinase-3 (GSK-3) and others related to cell survival pathways .
Study 1: Antitumor Effects on Breast Cancer Cells
A study evaluated several derivatives of this compound for their antitumor effects on TNBC cell lines. The most promising compound demonstrated:
- GI50 Value : 13 µM against MDA-MB-231 cells.
- Cell Cycle Impact : Increased G0/G1 phase and decreased S phase without significant changes in apoptotic markers such as PARP or caspase-3 .
Study 2: Hepatocellular Carcinoma (HCC)
In vitro studies on HepG2 cells (a model for HCC) revealed that certain derivatives exhibited:
- GI50 Values : As low as 1.2 mM for the most potent derivative.
- Hepatotoxicity Assessment : No significant toxicity was observed in porcine liver primary cell cultures at effective concentrations .
Data Tables
| Compound | Cell Line | GI50 (µM) | Apoptosis Induction | Cell Cycle Effect |
|---|---|---|---|---|
| 2e | MDA-MB-231 | 13 | No significant change | Increased G0/G1 |
| 2f | HepG2 | 1.2 | Not assessed | Arrested G2/M |
| Control | MCF-12A | >100 | N/A | N/A |
Q & A
Q. What are the common synthetic routes for Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate and its derivatives?
Methodological Answer: The compound and its derivatives are synthesized via Pd-catalyzed Buchwald-Hartwig C–N coupling. For example, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate reacts with bromo-nitrobenzenes using xantphos as a ligand, Cs₂CO₃ as a base, and palladium catalysts. Reaction optimization involves controlling temperature (80–100°C), solvent selection (e.g., toluene or dioxane), and ligand-to-metal ratios to achieve diastereoselectivity. Post-synthesis purification typically employs column chromatography or recrystallization .
Q. How is this compound characterized structurally?
Methodological Answer: Structural characterization relies on:
- Spectroscopic techniques : ¹H/¹³C NMR for verifying substituent positions and aromaticity.
- Elemental analysis : Confirming empirical formulas (e.g., C, H, N, S content).
- Mass spectrometry : Identifying molecular ion peaks and fragmentation patterns.
Advanced facilities like the Collective Use Center "Physicochemical Methods" (Herzen State Pedagogical University) employ these methods for nitro compounds and heterocycles .
Advanced Research Questions
Q. What methodologies are employed to evaluate the anticancer activity of this compound derivatives?
Methodological Answer: Key methodologies include:
- In vitro cytotoxicity assays : HepG2 liver cancer cells are treated with derivatives (e.g., 6-substituted analogs) to determine IC₅₀ values via MTT assays.
- Cell cycle analysis : Flow cytometry with propidium iodide staining identifies G0/G1 or S-phase arrest.
- QSAR studies : Computational models correlate structural features (e.g., substituent electronegativity) with bioactivity .
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer: Discrepancies may arise from:
- Cell line variability : HepG2 vs. other lines (e.g., differing p53 status).
- Assay conditions : Serum concentration, incubation time, and solvent (DMSO vs. ethanol).
- Compound purity : HPLC validation (>95% purity) is critical.
Standardized protocols (e.g., NIST guidelines) and inter-lab validation reduce variability .
Q. What catalytic systems optimize the synthesis of derivatives via C–N coupling?
Methodological Answer: Optimization strategies include:
- Ligand selection : Xantphos enhances Pd catalyst stability and coupling efficiency.
- Base choice : Cs₂CO₃ outperforms K₂CO₃ in deprotonating amine groups.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction yields.
Reaction monitoring via TLC or in situ FTIR ensures intermediate stability .
Q. How do researchers assess the hydrolytic stability of the methyl ester group under physiological conditions?
Methodological Answer:
- pH-dependent studies : Incubate the compound in buffers (pH 1–10) at 37°C.
- HPLC/MS analysis : Monitor degradation products (e.g., free carboxylic acid).
- Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay equations.
Example: Methyl esters hydrolyze rapidly under alkaline conditions (pH >9) via nucleophilic attack .
Contradiction Analysis & Mechanistic Insights
Q. Why do some derivatives show hepatotoxicity despite anticancer activity?
Methodological Answer: Mechanistic studies reveal:
- Mitochondrial toxicity : ROS generation in non-tumor liver cells (e.g., LO2 line).
- Metabolic profiling : CYP450-mediated oxidation produces reactive intermediates.
- Structure-toxicity relationships : Electron-withdrawing substituents (e.g., NO₂) increase hepatotoxicity risk.
Co-administration with antioxidants (e.g., NAC) mitigates toxicity in preclinical models .
Q. How do steric and electronic effects influence QSAR predictions for this compound?
Methodological Answer:
- Steric parameters : Larger substituents (e.g., aryl groups) reduce binding to hydrophobic pockets.
- Electronic parameters : Hammett constants (σ) correlate with electron-deficient thienopyridine cores.
- 3D-QSAR : CoMFA/CoMSIA models map electrostatic and steric fields to activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
